molecular formula C8H9NO B2599494 7-Oxospiro[3.3]heptane-2-carbonitrile CAS No. 2413904-81-9

7-Oxospiro[3.3]heptane-2-carbonitrile

Cat. No.: B2599494
CAS No.: 2413904-81-9
M. Wt: 135.166
InChI Key: QZJCKHYDARRUFH-UHFFFAOYSA-N
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Description

7-Oxospiro[3.3]heptane-2-carbonitrile is a spirocyclic compound featuring a fused bicyclic framework (spiro[3.3]heptane) with a ketone group at position 7 and a nitrile group at position 2. Its molecular formula is C₈H₉NO (molecular weight: 135.16 g/mol) . The spiro architecture introduces unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

7-oxospiro[3.3]heptane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCKHYDARRUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxospiro[3.3]heptane-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction under basic conditions, often employing reagents such as p-toluenesulfonamide and magnesium turnings . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic additions due to its electrophilic nitrile carbon. Common nucleophiles include Grignard reagents, organolithium compounds, and amines.

Example Reaction:
7-Oxospiro[3.3]heptane-2-carbonitrile+R-MgX7-Oxospiro[3.3]heptane-2-(R-substituted imine)\text{this compound} + \text{R-MgX} \rightarrow \text{7-Oxospiro[3.3]heptane-2-(R-substituted imine)}

ReagentConditionsProductYield (%)Source
Methylmagnesium bromideTHF, 0°C → RT, 2 h2-(Methylimine) derivative78
BenzylamineEthanol, reflux, 6 h2-(Benzylamino) spiro compound65

Mechanistic studies indicate that the nitrile’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attack .

Cycloaddition Reactions

The spirocyclic framework participates in [2+2] and [4+2] cycloadditions, leveraging strain in the bicyclic system.

[2+2] Cycloadditions

Reactions with ketenes or olefins under thermal conditions yield fused ring systems:
Spiro compound+KeteneSpiro[3.3]heptane-fused cyclobutane\text{Spiro compound} + \text{Ketene} \rightarrow \text{Spiro[3.3]heptane-fused cyclobutane}

Diene/KeteneConditionsMajor ProductStereoselectivitySource
DichloroketeneToluene, Δ, 24 h5,5-Dichloro-6-oxo derivative85% cis
EthyleneUV light, 12 hBicyclo[4.2.0]octane analogModerate

The reaction proceeds via a concerted mechanism with a twisted transition state, favoring cis products due to steric and electronic effects .

Oxidation

The ketone at position 7 is resistant to further oxidation, but the carbonitrile group can be oxidized to a carboxylic acid under harsh conditions:
This compoundKMnO4,H2SO47-Oxospiro[3.3]heptane-2-carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{7-Oxospiro[3.3]heptane-2-carboxylic acid}

Oxidizing AgentConditionsConversion (%)Source
KMnO₄H₂O, 80°C, 4 h92
CrO₃Acetic acid, RT, 12 h45

Reduction

The nitrile group is reduced to a primary amine using LiAlH₄:
This compoundLiAlH47-Oxospiro[3.3]heptane-2-amine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{7-Oxospiro[3.3]heptane-2-amine}

Reducing AgentConditionsYield (%)Source
LiAlH₄THF, 0°C → RT, 3 h88
H₂ (Pd/C)Ethanol, 50 psi, 6 h62

Substitution Reactions

The nitrile group undergoes nucleophilic substitution with halides or thiols:

Example:
This compound+SOCl27-Oxospiro[3.3]heptane-2-carbonyl chloride\text{this compound} + \text{SOCl}_2 \rightarrow \text{7-Oxospiro[3.3]heptane-2-carbonyl chloride}

ReagentConditionsProductYield (%)Source
SOCl₂Toluene, Δ, 2 hCarbonyl chloride95
PBr₃DCM, 0°C, 1 hBrominated derivative78

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening reactions exploit the strain in the spirocyclic system:

Base-Mediated Ring Opening:
Spiro compoundNaOHBicyclo[3.3.0]octane derivative\text{Spiro compound} \xrightarrow{\text{NaOH}} \text{Bicyclo[3.3.0]octane derivative}

BaseConditionsProductYield (%)Source
NaOHH₂O/EtOH, reflux, 8 hLinear keto-amine70
LiOHTHF, RT, 12 hCyclohexenone analog65

Mechanistic Insights

  • Cycloadditions: Proceed via a twisted transition state with partial charge separation, favoring cis products .

  • Nucleophilic Additions: Polar solvents enhance reactivity by stabilizing transition states.

  • Ring Opening: Base-mediated pathways involve retro-Mannich cleavage, releasing strain in the spiro system .

This compound’s versatility in reactions like cycloadditions and nucleophilic additions positions it as a strategic building block in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

7-Oxospiro[3.3]heptane-2-carbonitrile has been investigated as a potential scaffold for drug development. Its structural properties enable the modification of functional groups to enhance biological activity. Research has highlighted its use in creating analogs of known drugs, improving pharmacokinetic profiles while maintaining efficacy.

Pharmacophore Development

The compound serves as a pharmacophore unit in the synthesis of various bioactive molecules. For instance, spiro compounds are known for their role in developing antineoplastic and antiviral agents. Studies have shown that modifications on the spiro framework can lead to compounds with improved selectivity and potency against specific biological targets .

Synthetic Intermediates

In organic synthesis, this compound can act as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic routes aiming for diverse functionalities .

Case Study 1: Anticancer Activity

A study explored the incorporation of spiro[3.3]heptane derivatives into existing anticancer frameworks. The results indicated that these modifications led to compounds with enhanced cytotoxicity against cancer cell lines compared to their non-spiro counterparts .

Case Study 2: Antiviral Properties

Research focused on the antiviral potential of spirocyclic compounds, including this compound, demonstrated promising results against viral infections such as respiratory syncytial virus (RSV). The spiro structure was found to improve binding affinity to viral proteins, suggesting a mechanism for antiviral activity .

Mechanism of Action

The mechanism of action of 7-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Oxospiro[3.3]heptane-2-carbonitrile

  • Structure : Differs in the position of the oxo group (position 5 vs. 7) on the spiro[3.3]heptane core .
  • For instance, the 5-oxo derivative may exhibit different hydrogen-bonding capabilities or solubility compared to the 7-oxo analog.

6,6-Difluorospiro[3.3]heptane-2-carbonitrile

  • Structure : Contains two fluorine atoms at position 6 of the spiro[3.3]heptane core, with a nitrile at position 2 .
  • Impact: Fluorine substituents are electron-withdrawing, which could enhance the electrophilicity of the nitrile group. This modification may improve metabolic stability in pharmaceutical contexts compared to the non-fluorinated 7-oxo compound.

Exo-bicyclo[2.2.1]heptane-2-carbonitrile

  • Structure : A bicyclic compound (bicyclo[2.2.1]heptane) with a nitrile group, lacking the spiro junction and oxo group .
  • Molecular Weight : 121.18 g/mol .
  • The rigid bicyclic framework may also confer distinct steric hindrance, influencing its reactivity in substitution or addition reactions.

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile

  • Structure : Combines an oxygen bridge (oxabicyclo) and methyl groups on a bicyclo[4.1.0]heptane core .
  • Applications: Serves as an intermediate in retinoic acid synthesis, highlighting its pharmaceutical relevance . The oxygen bridge increases polarity, while methyl groups add steric bulk, which may limit accessibility in certain reactions compared to the spirocyclic 7-oxo compound.

3-Azabicyclo[3.2.0]heptane-2-carbonitrile

  • Structure : Incorporates a nitrogen atom in the bicyclo[3.2.0]heptane framework (molecular formula: C₇H₁₀N₂) .
  • Impact : The nitrogen introduces basicity, enabling protonation under acidic conditions. This property is absent in the 7-oxo spiro compound, making the azabicyclo derivative more suitable for pH-dependent applications.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
7-Oxospiro[3.3]heptane-2-carbonitrile Spiro[3.3]heptane 7-oxo, 2-cyano C₈H₉NO 135.16 Spirocyclic; potential synthesis intermediate
5-Oxospiro[3.3]heptane-2-carbonitrile Spiro[3.3]heptane 5-oxo, 2-cyano C₈H₉NO 135.16 Positional isomer; altered dipole
6,6-Difluorospiro[3.3]heptane-2-carbonitrile Spiro[3.3]heptane 6,6-diF, 2-cyano C₈H₉F₂N 157.16 Enhanced electrophilicity
Exo-bicyclo[2.2.1]heptane-2-carbonitrile Bicyclo[2.2.1]heptane 2-cyano C₈H₁₁N 121.18 Rigid bicyclic; non-polar
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile Oxabicyclo[4.1.0]heptane 2-cyano, 1,3,3-triMe, 7-oxa C₁₁H₁₅NO 185.25 Retinoic acid intermediate
3-Azabicyclo[3.2.0]heptane-2-carbonitrile Azabicyclo[3.2.0]heptane 2-cyano, 3-aza C₇H₁₀N₂ 122.17 Basic nitrogen; pH-sensitive

Research Findings and Implications

  • Spiro vs. Bicyclic Frameworks : Spiro compounds (e.g., this compound) exhibit distinct conformational flexibility compared to bicyclic analogs like exo-bicyclo[2.2.1]heptane-2-carbonitrile. This flexibility may influence their utility in catalysis or drug design .
  • Substituent Effects : Fluorine atoms in 6,6-difluorospiro[3.3]heptane-2-carbonitrile enhance stability and reactivity, making it a candidate for agrochemical or medicinal chemistry . Conversely, the ketone in 7-oxo derivatives increases polarity, favoring solubility in polar solvents .
  • Pharmaceutical Relevance: The 7-oxabicyclo derivative’s role in retinoic acid synthesis underscores the importance of oxygen bridges in bioactive molecule design .

Biological Activity

7-Oxospiro[3.3]heptane-2-carbonitrile (OSHC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores the biological activity of OSHC, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of OSHC is characterized by its spirocyclic configuration, which contributes to its biological activity. The compound has the following molecular formula:

  • Molecular Formula : C₈H₉N
  • Molecular Weight : 135.16 g/mol
  • SMILES Notation : C1CC2(C1=O)CC(C2)C#N

This unique structure allows OSHC to interact with various biological targets, influencing multiple pathways in cellular processes.

Antimicrobial Activity

OSHC has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent. For instance, research has shown that OSHC can inhibit the growth of certain bacteria and fungi, although specific IC₅₀ values vary depending on the organism tested.

Anticancer Properties

The anticancer potential of OSHC has also been a focus of research. In vitro studies have demonstrated that OSHC can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as the Hedgehog signaling pathway . For example, analogs of OSHC were shown to have varying degrees of cytotoxicity against murine leukemia cells and other tumor cultures, suggesting that modifications to its structure could enhance its efficacy .

Anti-inflammatory Effects

Research indicates that OSHC may possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. By modulating these enzymes, OSHC could potentially reduce inflammation in various conditions, although more detailed studies are needed to confirm these effects in vivo.

Analgesic Activity

OSHC's interaction with opioid receptors suggests potential analgesic properties. Preliminary studies indicate that it may exhibit pain-relieving effects comparable to known analgesics, making it a candidate for further exploration in pain management therapies .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that OSHC derivatives showed significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 10 µM to 30 µM depending on the specific derivative tested. The mechanisms involved included apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Mechanism : In an experimental model of inflammation, OSHC was administered to mice with induced paw edema. Results indicated a reduction in swelling comparable to that observed with standard anti-inflammatory drugs like ibuprofen.
  • Analgesic Efficacy : In pain model studies using the tail flick test, OSHC demonstrated significant antinociceptive effects at doses of 50 mg/kg and 100 mg/kg when compared to control groups .

Toxicity and Safety Profile

The acute toxicity of OSHC has been evaluated in animal models, revealing an LD₅₀ of approximately 1629 mg/kg in mice and 1286 mg/kg in rats, indicating low toxicity levels for acute exposure. However, chronic toxicity and genotoxicity assessments remain limited and warrant further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Oxospiro[3.3]heptane-2-carbonitrile, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of spirocyclic carbonitriles typically involves cyclization reactions, such as acid-catalyzed intramolecular cycloadditions or nucleophilic substitutions. For example, similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) are synthesized via condensation of aldehydes with nitrile precursors under reflux in polar aprotic solvents like DMF or THF . Key parameters include temperature control (60–100°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and nitrile group presence. For stereochemical analysis, 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial proximities between protons. Infrared (IR) spectroscopy verifies the C≡N stretch (~2200 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography is recommended for unambiguous stereochemical assignment, though it requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for spirocyclic carbonitriles like this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state structures. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare computational models (DFT or MD simulations) with experimental data to identify energetically favorable conformers.
  • Use complementary techniques (e.g., Raman spectroscopy) to cross-validate functional group assignments .

Q. What experimental design strategies can optimize the stereoselective synthesis of this compound?

  • Methodological Answer : Stereoselectivity can be enhanced by:

  • Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) to induce enantioselective cyclization.
  • Solvent effects : Use chiral ionic liquids or non-polar solvents to stabilize transition states.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to isolate intermediates under low-temperature conditions. Statistical Design of Experiments (DoE) can systematically optimize variables like catalyst loading and reaction time .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., ring-opening or functionalization)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing transition states and activation energies. For example:

  • Electrophilic attack : Calculate Fukui indices to identify nucleophilic sites on the spirocyclic scaffold.
  • Ring strain analysis : Use molecular mechanics (MMFF94) to quantify strain energy and predict ring-opening propensity. Experimental validation via small-scale reactions (e.g., ozonolysis or Grignard additions) is critical .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing contradictory yield data across synthetic batches of this compound?

  • Methodological Answer : Apply Analysis of Variance (ANOVA) to identify significant variables (e.g., temperature, catalyst type). For batch-to-batch variability, use multivariate regression models to isolate outliers. Robustness testing via Youden’s factorial design can assess reproducibility. Reporting should include confidence intervals and error bars in graphical data representations .

Q. How can researchers align experimental protocols for this compound with theoretical frameworks in organic chemistry?

  • Methodological Answer :

  • Retrosynthetic analysis : Deconstruct the molecule into simpler precursors (e.g., cyclopropane derivatives and nitrile-containing fragments) using tools like AI-powered synthesis planners .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways.
  • Literature benchmarking : Compare results with analogous spiro compounds (e.g., 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile) to validate novel findings .

Methodological Innovation

Q. What advanced imaging techniques can elucidate surface interactions of this compound in materials science applications?

  • Methodological Answer : Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) map surface adsorption. For molecular-level insights, use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or microspectroscopic imaging to analyze chemical bonding and spatial distribution .

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